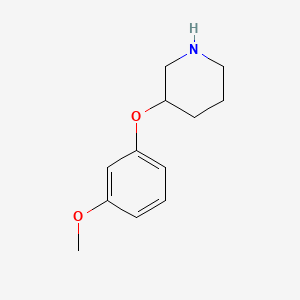
3-(3-Metoxiphenoxi)Piperidina
Descripción general
Descripción
3-(3-Methoxyphenoxy)Piperidine (3MPP) is a synthetic compound with a wide range of applications in scientific research. It has been used for its ability to modulate the activity of certain enzymes, receptors and transporters, and to serve as a substrate for enzymatic reactions. 3MPP has been studied and used in a variety of laboratory experiments, and is an important tool for the study of biological and chemical processes.
Aplicaciones Científicas De Investigación
Propiedades Químicas
“3-(3-Metoxiphenoxi)Piperidina” es un compuesto químico con el Número CAS: 902837-25-6 . Tiene un peso molecular de 207.27 . El nombre IUPAC para este compuesto es this compound .
Papel en el Diseño de Medicamentos
Las piperidinas, incluyendo “this compound”, se encuentran entre los fragmentos sintéticos más importantes para el diseño de medicamentos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos .
Síntesis y Aplicaciones Farmacológicas
La literatura científica reciente ha resumido las reacciones intra e intermoleculares que conducen a la formación de varios derivados de piperidina . Esto incluye piperidinas sustituidas, spiropiperidinas, piperidinas condensadas y piperidinonas .
Evaluación Biológica de Posibles Medicamentos
Las aplicaciones farmacéuticas de las piperidinas sintéticas y naturales se han tratado en investigaciones recientes . Esto incluye los últimos avances científicos en el descubrimiento y la evaluación biológica de posibles fármacos que contienen la unidad piperidina .
Optimización Quiral
En un caso, se utilizaron derivados de piperidina (a saber, (S o R)-piperidina-3-carboxilato de etilo) como componentes de partida para la optimización quiral . El anillo de piperidina fue esencial para este proceso .
Aplicaciones Terapéuticas
Los derivados de piperidina, incluyendo “this compound”, se han utilizado en diferentes aplicaciones terapéuticas . Estos incluyen tratamientos anticancerígenos, antivirales, antimaláricos, antimicrobianos, antifúngicos, antihipertensivos, analgésicos, antiinflamatorios, anti-Alzheimer y antipsicóticos .
Mecanismo De Acción
Target of Action
This compound is a relatively new subject of study, and more research is needed to identify its specific targets and their roles .
Mode of Action
The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its potential therapeutic efficacy .
Result of Action
Given the known activities of similar compounds, it is likely that this compound may have significant effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(3-Methoxyphenoxy)Piperidine is an important area of study. Factors such as temperature, pH, and the presence of other molecules can significantly affect the activity of a compound .
Análisis Bioquímico
Biochemical Properties
3-(3-Methoxyphenoxy)Piperidine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 monooxygenases, which are crucial for the metabolism of many compounds . The nature of these interactions involves the binding of 3-(3-Methoxyphenoxy)Piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can result in the modulation of metabolic pathways and the alteration of metabolite levels within the cell.
Cellular Effects
The effects of 3-(3-Methoxyphenoxy)Piperidine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, 3-(3-Methoxyphenoxy)Piperidine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and stress responses.
Molecular Mechanism
The molecular mechanism of action of 3-(3-Methoxyphenoxy)Piperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other compounds. Additionally, 3-(3-Methoxyphenoxy)Piperidine can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methoxyphenoxy)Piperidine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 3-(3-Methoxyphenoxy)Piperidine has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates. These effects are likely due to the compound’s ability to modulate signaling pathways and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of 3-(3-Methoxyphenoxy)Piperidine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, 3-(3-Methoxyphenoxy)Piperidine can cause toxic effects, including liver and kidney damage, due to its interaction with cytochrome P450 enzymes and the subsequent production of reactive metabolites. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels, indicating a dose-dependent response.
Metabolic Pathways
3-(3-Methoxyphenoxy)Piperidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 3-(3-Methoxyphenoxy)Piperidine, leading to the formation of various metabolites. The compound can also interact with other enzymes, such as glutamine synthetase, which plays a role in the initial steps of its metabolic degradation . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-(3-Methoxyphenoxy)Piperidine within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by passive diffusion and active transport mechanisms. Once inside the cell, 3-(3-Methoxyphenoxy)Piperidine can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 3-(3-Methoxyphenoxy)Piperidine is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . The localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action. For example, the presence of specific amino acid sequences can direct 3-(3-Methoxyphenoxy)Piperidine to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration.
Propiedades
IUPAC Name |
3-(3-methoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-2-5-11(8-10)15-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXIEWHYYNLTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639903 | |
| Record name | 3-(3-Methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902837-25-6 | |
| Record name | 3-(3-Methoxyphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





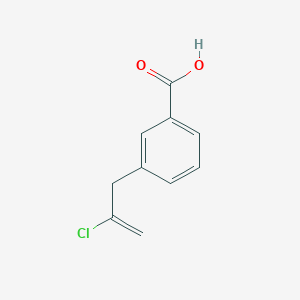

![cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613515.png)

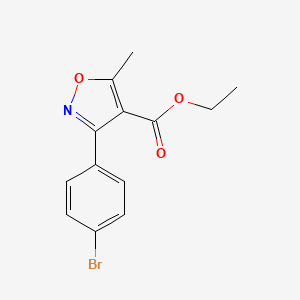

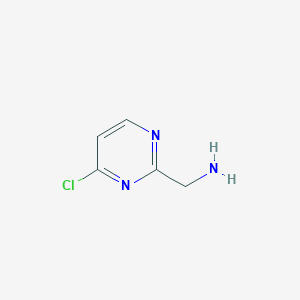
![7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613524.png)

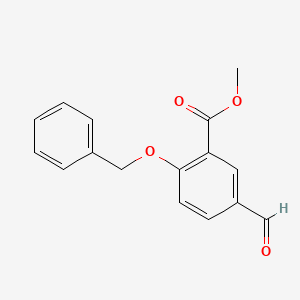
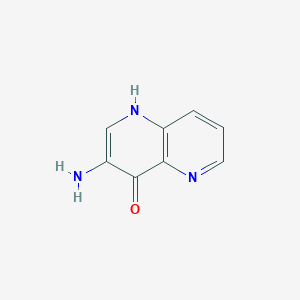
![9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid](/img/structure/B1613533.png)